Triethanolamine Triethanolamine Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71°F. (USCG, 1999)
Triethanolamine, also known as trolamine or H3TEA, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Triethanolamine exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Triethanolamine has been primarily detected in sweat. Within the cell, triethanolamine is primarily located in the cytoplasm. Triethanolamine can be biosynthesized from triethylamine. Triethanolamine is a potentially toxic compound.
Triethanolamine is a tertiary amino compound that is ammonia in which each of the hydrogens is substituted by a 2-hydroxyethyl group. It has a role as a buffer and a surfactant. It is a tertiary amino compound, a triol and an amino alcohol. It derives from a triethylamine. It is a conjugate base of a triethanolammonium.
Brand Name: Vulcanchem
CAS No.: 102-71-6
VCID: VC0001508
InChI: InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2
SMILES: C(CO)N(CCO)CCO
Molecular Formula: C6H15NO3
(CH2OHCH2)3N
C6H15NO3
Molecular Weight: 149.19 g/mol

Triethanolamine

CAS No.: 102-71-6

Inhibitors

VCID: VC0001508

Molecular Formula: C6H15NO3
(CH2OHCH2)3N
C6H15NO3

Molecular Weight: 149.19 g/mol

Triethanolamine - 102-71-6

CAS No. 102-71-6
Product Name Triethanolamine
Molecular Formula C6H15NO3
(CH2OHCH2)3N
C6H15NO3
Molecular Weight 149.19 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2
Standard InChIKey GSEJCLTVZPLZKY-UHFFFAOYSA-N
SMILES C(CO)N(CCO)CCO
Canonical SMILES C(CO)N(CCO)CCO
Boiling Point 635.7 °F at 760 mm Hg (Decomposes) (NTP, 1992)
335.4
335.4 °C
350 °C
635.7°F (decomposes)
Colorform Viscous liquid
Colorless
Pale-yellow
Density 1.13 at 68 °F (USCG, 1999)
1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C
Relative density (water = 1): 1.1
1.13
Flash Point 365 °F (NTP, 1992)
179 °C (354 °F) - closed cup
190.5 °C (Open cup)
354 °F (179 °C) (closed cup)
179 °C
365°F
Melting Point 70.9 °F (NTP, 1992)
21.6
20.5 °C
21.5 °C
20.5°C
21.6 °C
70.9°F
Physical Description Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71°F. (USCG, 1999)
Liquid
Solid
COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR.
Oily liquid with a mild ammonia odor.
Description Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71°F. (USCG, 1999)
Triethanolamine, also known as trolamine or H3TEA, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Triethanolamine exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Triethanolamine has been primarily detected in sweat. Within the cell, triethanolamine is primarily located in the cytoplasm. Triethanolamine can be biosynthesized from triethylamine. Triethanolamine is a potentially toxic compound.
Triethanolamine is a tertiary amino compound that is ammonia in which each of the hydrogens is substituted by a 2-hydroxyethyl group. It has a role as a buffer and a surfactant. It is a tertiary amino compound, a triol and an amino alcohol. It derives from a triethylamine. It is a conjugate base of a triethanolammonium.
Related CAS 10017-56-8 (unspecified phosphate salt)
14806-72-5 (unspecified acetate)
15879-01-3 (unspecified titanium salt)
20261-61-4 (sulfate[2:1])
29340-81-6 (unspecified citrate salt)
31089-39-1 (unspecified copper salt)
41397-50-6 (unspecified maleate)
57155-85-8 (citrate[1:1])
61542-02-7 (sulfite[1:1])
637-39-8 (unspecified hydrochloride)
7376-31-0 (unspecified sulfate salt)
Shelf Life Stable under recommended storage conditions.
Very hygroscopic... turns brown on exposure to air and light.
Solubility greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
Miscible
6.70 M
In water, 1.0X10+6 mg/L (miscible) at 25 °C
Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%)
Soluble in chloroform
Slightly soluble in petroleum ether
1000 mg/mL
Solubility in water: miscible
Synonyms 2,2',2''-nitrilotriethanol
triethanolamine
triethanolamine acetate
triethanolamine citrate
triethanolamine citrate (1:1)
triethanolamine copper salt
triethanolamine hydrochloride
triethanolamine iodohydrate
triethanolamine maleate
triethanolamine phosphate
triethanolamine sulfate
triethanolamine sulfate (2:1)
triethanolamine sulfite (1:1)
triethanolamine tartrate (1:1), (R-(R*,R*))-isomer
triethanolamine titanium salt
triethanolammonium chloride
trolamine
Vapor Density 5.14 (NTP, 1992) (Relative to Air)
5.1 (Air = 1)
Relative vapor density (air = 1): 5.1
5.14
Vapor Pressure less than 0.01 mm Hg at 68 °F ; 10 mm Hg at 401° F (NTP, 1992)
3.59e-06 mmHg
3.59X10-6 mm Hg at 25 °C /Extrapolated/
Vapor pressure, Pa at 25 °C:
<0.01 mmHg
Reference [1]. Aydo?an C et al. Open-tubular CEC with a new triethanolamine bonded stationary phase for biomolecule separation. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 22;976-977:27-32.

[2]. Poortavasoly H et al. Aminolysis of polyethylene terephthalate surface along with in situ synthesis and stabilizing ZnO nanoparticles using triethanolamine optimized with response surface methodology. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:495-503.
PubChem Compound 7618
Last Modified Nov 11 2021
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